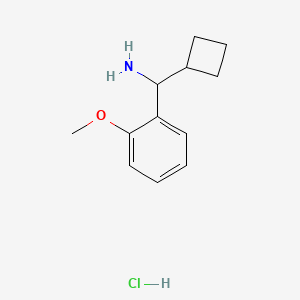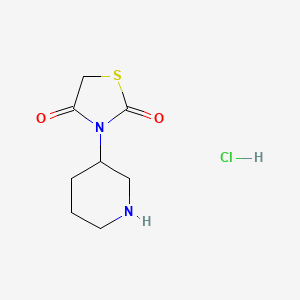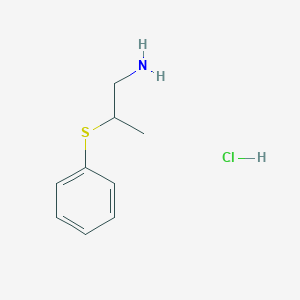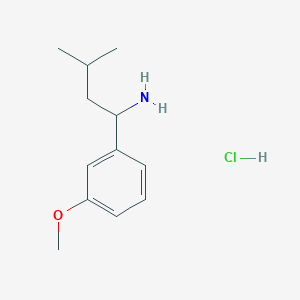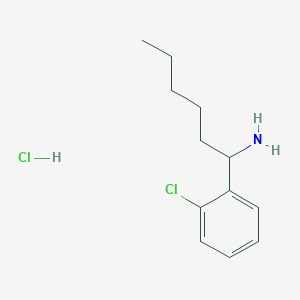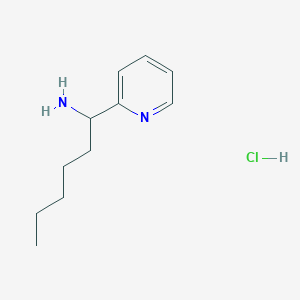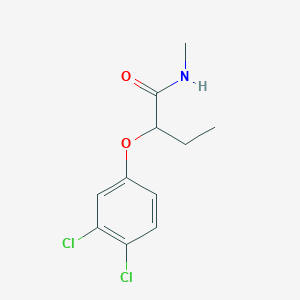
2-(3,4-dichlorophenoxy)-N-methylbutanamide
Übersicht
Beschreibung
3,4-Dichlorophenol (3,4-DCP) is used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .
Synthesis Analysis
In a typical experiment, equimolar quantities of 3,4-dichlorophenol and (2-chloro-ethyl)diethylammonium chloride were stirred in a two-phase medium of aqueous 2,5M-potassium hydroxide and toluene in the presence of tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenol has a linear formula of Cl2C6H3OH .Chemical Reactions Analysis
Exogenous 2-(3,4-Dichlorophenoxy) triethylamine has been found to alleviate the soil drought effect on nitrogen metabolism in maize .Physical And Chemical Properties Analysis
3,4-Dichlorophenol has a boiling point of 253 °C (lit.) and a melting point of 65-67 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Agriculture: Enhancing Crop Resilience to Stress
2-(3,4-dichlorophenoxy)-N-methylbutanamide: has been studied for its potential to mitigate stress factors in crops. For instance, it has been shown to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining ion homeostasis . This compound could be pivotal in developing treatments that help crops withstand challenging environmental conditions.
Environmental Science: Soil and Plant Health
In environmental science, this compound is used to study the effects of soil drought on nitrogen metabolism in plants . It plays a role in understanding how plants adapt to water scarcity, which is crucial for maintaining ecosystems and agricultural productivity in arid regions.
Industrial Processes: Agricultural Productivity
The compound’s role in industrial processes primarily revolves around its application in agriculture to improve crop yields. By enhancing plant growth and stress tolerance, it contributes to more efficient and sustainable agricultural practices .
Biochemistry: Antioxidant System Modulation
Biochemically, 2-(3,4-dichlorophenoxy)-N-methylbutanamide has been implicated in modulating the antioxidant system in plants. It enhances the activities of various antioxidant enzymes, which is essential for protecting plants against oxidative stress caused by environmental factors .
Pharmacology: Potential Therapeutic Applications
While direct applications in pharmacology are not well-documented for this specific compound, related dichlorophenoxy compounds have been explored for their therapeutic potential. For example, derivatives have been studied for their antinociceptive effects, which could lead to new pain management therapies .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMYVACWFQQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenoxy)-N-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



